molecular formula C19H27N3O4 B2589399 Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034527-90-5

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2589399
CAS No.: 2034527-90-5
M. Wt: 361.442
InChI Key: FZGOPMSECBREGW-UHFFFAOYSA-N
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Description

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a combination of piperidine, azetidine, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the piperidine moiety and the carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate: shares similarities with other carbamate derivatives and compounds containing piperidine and azetidine rings.

    Piperidine derivatives: These compounds often exhibit similar biological activities and chemical reactivity.

    Azetidine derivatives:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews relevant research findings, emphasizing its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for enhancing biological activity in various pharmacophores. The structure can be summarized as follows:

  • Chemical Formula : C16H22N2O3
  • Molecular Weight : 290.36 g/mol
  • Functional Groups : Carbamate, piperidine, azetidine

The biological activity of carbamates often relates to their ability to interact with biological targets through various mechanisms:

  • Enzyme Inhibition : Carbamates can act as enzyme inhibitors by modifying active sites or competing with substrate binding.
  • Receptor Modulation : They may influence receptor activity, particularly in neurotransmission pathways.
  • Antimicrobial Activity : Some studies suggest that carbamates exhibit antimicrobial properties, potentially inhibiting bacterial growth.

In Vitro Studies

Recent studies have shown that derivatives of carbamates possess significant biological activities. For instance:

  • Antitubercular Activity : A related compound demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values ranging from 2–8 µg/mL for multidrug-resistant strains .
CompoundMIC (µg/mL)Activity
Benzyl Carbamate Derivative5Moderate Inhibition
4-Methoxypiperidine Analog2–8Strong Inhibition

In Vivo Studies

Animal model studies indicate that certain carbamate derivatives can effectively reduce infection rates in vivo. For example:

  • Mouse Model : Compounds showed significant reduction in bacterial load when administered orally .

Case Studies

Several case studies highlight the therapeutic potential of related carbamates:

  • Case Study 1 : A study evaluated the efficacy of a benzyl carbamate derivative against resistant bacterial strains, resulting in a notable reduction in colony-forming units (CFUs) compared to controls.
  • Case Study 2 : Research on the neuroprotective effects of piperidine-containing carbamates showed promise in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Properties

IUPAC Name

benzyl N-[2-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-25-17-7-9-21(10-8-17)16-12-22(13-16)18(23)11-20-19(24)26-14-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGOPMSECBREGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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